molecular formula C22H36N2O5S B1683177 Tirofiban CAS No. 144494-65-5

Tirofiban

Cat. No.: B1683177
CAS No.: 144494-65-5
M. Wt: 440.6 g/mol
InChI Key: COKMIXFXJJXBQG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Tirofiban undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group in this compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly involving the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted piperidine compounds.

Scientific Research Applications

Cardiovascular Applications

1.1 Acute Coronary Syndrome Management

Tirofiban is extensively used in patients with acute coronary syndrome (ACS), particularly during the peri-intervention period. A study involving 3,871 ACS patients demonstrated that multi-dose this compound treatment significantly reduced peri-operative complications and improved myocardial perfusion, leading to better outcomes compared to conventional treatments .

1.2 Efficacy in Myocardial Infarction

The On-TIME 2 trial evaluated the pre-hospital initiation of high-dose this compound in patients with ST-segment elevation myocardial infarction (STEMI). Results indicated that early administration improved myocardial reperfusion and reduced the incidence of adverse cardiovascular events .

1.3 Long-term Antiplatelet Therapy

This compound is also investigated for long-term dual antiplatelet therapy following percutaneous coronary intervention (PCI). Studies suggest that extending the duration of therapy may lower the risk of stent thrombosis and non-stent-related ischemic events, although it may increase bleeding risks .

StudyApplicationFindings
On-TIME 2 TrialSTEMI ManagementImproved myocardial reperfusion with pre-hospital this compound
ACS Multi-Dose StudyACS ManagementReduced complications and improved perfusion
Long-term DAPT StudyPCI Follow-upLower risk of thrombotic events with extended therapy

Neurological Applications

2.1 Acute Ischemic Stroke Treatment

Recent trials have explored the use of this compound in acute ischemic stroke patients, particularly those with proximal intracranial large vessel occlusion. A randomized study showed that intravenous this compound could potentially improve disability outcomes without significantly increasing the risk of symptomatic intracranial hemorrhage .

2.2 Neurological Deterioration Prevention

Another study focused on patients with acute noncardioembolic stroke who received intravenous this compound versus oral aspirin. The results indicated that this compound might help prevent early neurological deterioration, emphasizing its potential role in stroke management .

StudyApplicationFindings
Stroke TrialAcute Ischemic StrokeImproved outcomes without increased hemorrhage risk
NIHSS Score StudyNeurological DeteriorationReduced early deterioration risk with this compound

Comparative Efficacy Studies

3.1 Intravenous vs. Intracoronary Administration

Research comparing intravenous and intracoronary administration of this compound has shown that intracoronary bolus injections may lead to better short-term clinical outcomes, including reduced major cardiovascular events and improved left ventricular function post-PCI .

3.2 this compound vs. Placebo in Stroke Patients

In a multicenter trial involving stroke patients, the efficacy of this compound was compared to placebo, revealing no significant difference in disability levels but highlighting safety concerns regarding bleeding risks associated with its use .

StudyAdministration TypeFindings
Intravenous vs Intracoronary StudyAdministration MethodIntracoronary superior for short-term outcomes
Stroke Comparison TrialThis compound vs PlaceboNo significant difference in disability but safety concerns noted

Biological Activity

Tirofiban is a potent glycoprotein IIb/IIIa receptor antagonist primarily used in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). Its biological activity focuses on inhibiting platelet aggregation, thereby reducing thrombus formation and improving clinical outcomes in various cardiovascular conditions. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

This compound selectively inhibits the glycoprotein IIb/IIIa receptor on platelets, which plays a crucial role in platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding to platelets, thus reducing platelet aggregation and thrombus formation. This mechanism is particularly beneficial in acute settings where rapid platelet inhibition is required.

Myocardial Infarction

The On-TIME 2 trial investigates the efficacy of high-dose this compound in patients with ST-Elevation Myocardial Infarction (STEMI). In this randomized double-blind study, patients received either a 25 µg/kg bolus of this compound followed by a maintenance infusion or a placebo. The primary endpoint was the extent of residual ST-segment deviation after PCI. Preliminary results indicated that higher doses may be necessary for optimal platelet inhibition compared to previous studies that utilized lower doses .

Study Population Intervention Primary Outcome Findings
On-TIME 2STEMI patientsThis compound vs. placeboResidual ST-segment deviationHigher doses needed for optimal inhibition
TRIPASPrimary angioplasty patientsThis compound vs. ReoproPlatelet inhibition levelsAdequate inhibition achieved with higher doses

Stroke Management

In a clinical trial conducted in China involving 948 patients with acute ischemic stroke, intravenous this compound was administered prior to endovascular thrombectomy. The primary outcome measured was disability severity at 90 days using the modified Rankin Scale (mRS). Results showed no significant difference between this compound and placebo groups regarding disability levels; however, the incidence of symptomatic intracranial hemorrhage was slightly higher in the this compound group (9.7% vs. 6.4%) but not statistically significant .

Study Population Intervention Primary Outcome Findings
Stroke TrialPatients with large vessel occlusionThis compound vs. placeboDisability at 90 daysNo significant difference in mRS scores

Comparison with Aspirin

A recent study compared intravenous this compound with oral aspirin in patients with acute noncardioembolic strokes. The results indicated that early neurological deterioration occurred significantly less in the this compound group (4.2% vs. 13.2% for aspirin), demonstrating its potential efficacy in preventing worsening neurological outcomes .

Safety Profile

The safety profile of this compound has been evaluated across various studies, highlighting its association with bleeding events. While some studies report an increase in minor bleeding incidents, major bleeding remains relatively low compared to other antiplatelet therapies.

Long-term Outcomes

Long-term studies indicate that dual antiplatelet therapy (DAPT) including this compound may reduce risks associated with stent thrombosis and ischemic events post-PCI, although prolonged DAPT can increase bleeding risks .

Case Studies

  • Case Study: High-Risk NSTE ACS
    • A cohort study involving high-risk Non-ST-Elevation Acute Coronary Syndrome (NSTE ACS) patients demonstrated that this compound administration during the peri-intervention period improved myocardial perfusion and reduced postoperative complications compared to standard therapy.
  • Case Study: Early Administration After Thrombolysis
    • The ADVENT trial assessed early this compound administration after intravenous thrombolysis in stroke patients, showing promising results for functional outcomes at 90 days .

Q & A

Q. What is the pharmacological mechanism of Tirofiban in inhibiting platelet aggregation, and how is this mechanism validated in experimental models?

Basic
this compound is a reversible, short-acting inhibitor of the glycoprotein (GP) IIb/IIIa receptor, which prevents fibrinogen binding and subsequent platelet aggregation. Methodologically, its efficacy is validated through in vitro platelet aggregometry and flow cytometry to quantify receptor occupancy . Preclinical studies often use rat models with induced thrombosis to assess biodistribution and clearance rates, employing high-performance liquid chromatography (HPLC) for serum concentration measurements .

Q. What are the standard dosing protocols for this compound in acute ischemic stroke research, and how are they derived from clinical trial data?

Basic
The recommended regimen includes an intravenous bolus (0.4 mcg/kg/min for 30 minutes) followed by a maintenance infusion (0.1 mcg/kg/min for 12–48 hours), derived from the PRISM-PLUS trial . Researchers must adjust dosing in renal impairment (creatinine clearance <30 mL/min) by halving the infusion rate. Validation of dosing protocols relies on pharmacokinetic studies measuring plasma half-life (~2 hours) and platelet function recovery post-infusion .

Q. How should researchers address contradictions in mortality outcomes between the PRISM and PRISM-PLUS trials?

Advanced
The PRISM trial reported no mortality difference with this compound, while PRISM-PLUS observed increased mortality in the this compound-only arm. To resolve this, researchers must analyze differences in trial design:

  • Patient selection : PRISM-PLUS excluded high-risk patients with recent surgery.
  • Concomitant therapies : PRISM-PLUS combined this compound with heparin, whereas the discontinued this compound-only arm lacked heparin .
    Methodological recommendations include stratified subgroup analyses and meta-regression to control for confounders like anticoagulant use .

Q. What methodologies are employed to assess this compound’s pharmacokinetics in preclinical models, and how are interference factors mitigated?

Advanced
Studies use HPLC with UV detection (λ = 276 nm) to quantify this compound in rat serum. Key steps include:

  • Validation : Linearity (1–1000 ng/mL), precision (<5% RSD), and recovery (>95%).
  • Interference checks : Heparin and other anticoagulants are chromatographically separated to avoid cross-reactivity .
    Biodistribution studies in thrombosis models require timed blood sampling to track clearance rates, complemented by platelet inhibition assays to correlate pharmacokinetics with pharmacodynamics .

Q. How can researchers design trials evaluating this compound in patients with coagulopathies or thrombocytopenia?

Advanced
For populations with thrombocytopenia (<100,000/μL), adaptive trial designs are recommended:

  • Safety monitoring : Frequent platelet counts and bleeding risk assessments.
  • Dose titration : Start with reduced bolus (0.2 mcg/kg/min) and monitor real-time platelet aggregation.
    Evidence from neurointerventional studies supports intra-arterial this compound in coagulopathic patients, emphasizing short-acting infusions (e.g., 5 mg over 10 minutes) to balance efficacy and safety .

Q. What endpoints are prioritized in this compound clinical trials, and how are they statistically powered?

Basic
Primary endpoints include:

  • Functional outcomes : Modified Rankin Scale (mRS ≤2 at 90 days) .
  • Safety : Symptomatic intracranial hemorrhage (sICH) rates .
    Sample size calculations often assume a 10% absolute risk reduction in mRS, requiring ~800 patients (α=0.05, power=80%). Secondary endpoints may integrate composite outcomes (e.g., death/MI/stroke) with Bonferroni corrections for multiplicity .

Q. How should conflicting data on this compound’s intracranial hemorrhage risk be analyzed?

Advanced
Contradictions arise from variable bleeding definitions (e.g., ECASS III vs. SITS-MOST criteria). Researchers should:

  • Harmonize definitions : Use the Heidelberg Bleeding Classification.
  • Adjust for confounders : Multivariate regression for age, hypertension, and concurrent antiplatelet use.
    Meta-analyses (e.g., Al-Salihi et al., 2023) demonstrate that sICH risk with this compound (2.4%) is comparable to placebo when excluding high-dose regimens .

Q. What experimental strategies optimize this compound’s use in combination therapies, such as with argatroban?

Advanced
Sequential therapy (this compound followed by argatroban) in pontine infarction improved 90-day mRS outcomes (78.1% vs. 50.0%) by targeting both platelet aggregation and thrombin activity . Key considerations:

  • Timing : Administer this compound within 24 hours of onset, followed by argatroban (60 mg/day for 7 days).
  • Monitoring : Thromboelastography (TEG) to assess clot strength and tailor dosing .

Properties

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKMIXFXJJXBQG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142373-60-2 (hydrochloride)
Record name Tirofiban [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20162730
Record name Tirofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tirofiban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble, 3.17e-03 g/L
Record name Tirofiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirofiban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

5.2X10-16 mmHg at 25 °C /Estimated/
Record name TIROFIBAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Tirofiban is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation. Platelet aggregation inhibition is reversible following cessation of the infusion of tirofiban., Tirofiban inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner.
Record name Tirofiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TIROFIBAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid

CAS No.

144494-65-5
Record name Tirofiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144494-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirofiban [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirofiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tirofiban
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIROFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX234SI5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TIROFIBAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tirofiban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-225 °C
Record name TIROFIBAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Tirofiban
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Tirofiban
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Tirofiban
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Tirofiban
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Tirofiban
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Tirofiban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.